molecular formula C22H26N2O2 B2882171 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide CAS No. 1005301-48-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide

Cat. No. B2882171
CAS RN: 1005301-48-3
M. Wt: 350.462
InChI Key: IFPBTFWDHIDQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide, also known as IBTQ, is a chemical compound that has been studied for its potential use in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been explored.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydropyrrolo[2,1-a]isoquinolines Synthesis : Tetrahydropyrrolo[2,1-a]isoquinolines, closely related to the target compound, were synthesized via 1,3-dipolar cycloaddition reactions. These compounds are significant for exploring new indolizine derivatives, highlighting the versatility of tetrahydroquinoline frameworks in creating complex structures (Caira et al., 2014).
  • Formation of Tetracyclic Isoquinoline Derivatives : A study on the rearrangement of a [(Bromophenyl)butyryl]oxazolidinone led to the formation of a tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivative, showcasing the chemical flexibility of isoquinoline derivatives (Roydhouse & Walton, 2007).

Potential Biological Activities

  • Positive Inotropic Effects : A specific study identified the N-isobutyryl derivative of a tetrahydroquinoline compound as having significant positive inotropic effects, indicating potential applications in treating heart conditions without affecting heart rate (Santangelo et al., 1994; 2010).
  • Co-cyclizations to Form Aminoindane and Isoindoline Derivatives : Research on the co-cyclization of nitrogen-containing acetylenes with diethyl hepta-1,6-diyne-4,4-dicarboxylate in the presence of nickel(0) led to the formation of amino- and amido-indanes. Such reactions highlight the potential for synthesizing a wide range of nitrogenous heterocycles, which could have various pharmaceutical applications (Duckworth et al., 1996).

properties

IUPAC Name

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14(2)22(26)24-11-5-6-17-9-10-19(13-20(17)24)23-21(25)18-8-7-15(3)16(4)12-18/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBTFWDHIDQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide

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